1-(Pentafluorophenyl)ethanol

Description

Significance of Fluorine in Modulating Molecular Properties for Advanced Chemical Applications

Fluorine, the most electronegative element, possesses an atomic size comparable to hydrogen. tandfonline.com This combination of high electronegativity and small size allows it to impart unique and often beneficial properties to organic molecules without significant steric hindrance. tandfonline.com The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. chimia.chnih.gov For instance, the high lipophilicity of fluorine can enhance the transport and distribution of a compound within biological systems. tandfonline.com Furthermore, the carbon-fluorine (C-F) bond is exceptionally strong, which can block metabolic oxidation at specific sites, thereby increasing the in vivo half-life of a drug. nih.gov It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom. tandfonline.com In materials science, fluorination is employed to enhance chemical resistance, thermal stability, and create unique surface properties. chemimpex.com

Overview of Perfluorinated Alcohols in Organic Synthesis and Materials Science

Perfluorinated alcohols are a class of fluorinated compounds where all hydrogen atoms on the carbon backbone, except for the hydroxyl group, are replaced by fluorine. These alcohols, such as the widely used hexafluoroisopropanol and trifluoroethanol, exhibit a unique set of properties that make them invaluable in organic synthesis and materials science. nih.gov Their strong hydrogen-bonding donor ability, coupled with low nucleophilicity, allows them to act as effective promoters for a variety of organic reactions, often in the absence of a traditional catalyst. nih.gov This characteristic is advantageous for operational simplicity and developing more environmentally friendly synthetic protocols. nih.gov

In materials science, perfluorinated alcohols are utilized in the formulation of specialty polymers and coatings. chemimpex.com The presence of multiple fluorine atoms imparts properties such as high thermal stability, chemical inertness, and low surface energy. These characteristics are highly desirable in the development of advanced materials for demanding applications.

Historical and Current Research Trajectories of 1-(Pentafluorophenyl)ethanol (B1359850)

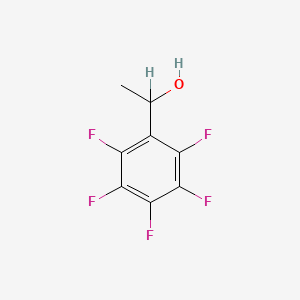

This compound, a specialized fluorinated alcohol, features a pentafluorophenyl group attached to an ethanol (B145695) moiety. cymitquimica.com This structure combines the unique electronic properties of the perfluorinated aromatic ring with the reactivity of the hydroxyl group.

Evolution of Synthetic Strategies for Fluorinated Alcohols

The synthesis of fluorinated alcohols has evolved significantly over the years. Early methods often relied on the reduction of the corresponding perfluorinated carboxylic acid esters. fluorine1.ru For example, the reduction of methyl perfluorooctanoate yields the corresponding alcohol with high conversion and yield. fluorine1.ru Another approach involves the fluorination of hydrocarbon analogues, though this can sometimes result in low yields of the desired product. fluorine1.ru

More recent and sophisticated methods have been developed to provide more efficient and selective access to a wider range of fluorinated alcohols. These include metal-catalyzed reactions, photoredox catalysis, and flow-chemistry technologies. mdpi.com For instance, the use of pentafluoro-gem-diols as precursors has enabled the synthesis of various valuable fluorinated molecules, including difluoroethanols and pentafluoroisopropanols. olemiss.edu The development of new fluorinating agents and simplified activation methods for alcohols continues to be an active area of research, aiming to provide milder and more practical synthetic routes. usd.edu

Emerging Research Directions for this compound

Current research on this compound is focused on leveraging its unique properties for various applications. It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly for drugs that require a fluorinated aromatic component for enhanced biological activity. chemimpex.com The pentafluorophenyl group can also be a valuable tool in peptide synthesis and modification, where its reactivity towards nucleophilic substitution can be exploited. researchgate.netresearchgate.net

In materials science, this compound is used in creating specialty polymers and coatings with enhanced chemical resistance and thermal stability. chemimpex.com The compound is also utilized in environmental chemistry studies to understand the behavior of fluorinated compounds in different ecosystems. chemimpex.com Furthermore, the pentafluorophenyl group is being investigated for its role in mediating chemical reactions, such as in dual catalysis systems for cross-coupling reactions. mdpi.com The ongoing exploration of its reactivity and applications continues to position this compound as a compound of significant interest in contemporary chemical research.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 830-50-2 |

| Molecular Formula | C8H5F5O |

| Molecular Weight | 212.12 g/mol |

| Appearance | Light yellow to yellow to orange powder to lump to clear liquid |

| Melting Point | 32-37 °C |

| Boiling Point | 68-70 °C at 30 mmHg |

| Refractive Index | n20/D 1.44 |

| Density | ~1.498 g/cm³ (Predicted) |

Data sourced from multiple chemical suppliers and databases. chemimpex.comlookchem.com

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3,4,5,6-pentafluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUNHWKTLDBPLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50997214 | |

| Record name | 1-(Pentafluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830-50-2, 7583-08-6, 75853-08-6 | |

| Record name | 1-(Pentafluorophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluoro-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 830-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Pentafluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluoro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Pentafluorophenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7583-08-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Pentafluorophenyl Ethanol

Stereoselective Synthesis of Enantiopure 1-(Pentafluorophenyl)ethanol (B1359850)

The stereoselective synthesis of this compound is paramount for its application in various fields where specific stereoisomers are required. This section explores asymmetric catalytic approaches and chemoenzymatic methods that have been developed to achieve high enantioselectivity.

Asymmetric Catalytic Approaches

Asymmetric catalysis offers a powerful tool for the synthesis of chiral molecules, and various strategies have been employed for the enantioselective production of this compound. These methods rely on the use of chiral catalysts to control the stereochemical outcome of the reaction, leading to the desired enantiomer in high purity.

The enantioselective reduction of pentafluoroacetophenone is a direct and efficient route to chiral this compound. The development of effective chiral catalysts is central to the success of this transformation. Research has focused on designing catalysts that provide high conversion rates and exceptional enantioselectivity. While specific data on pentafluoroacetophenone is scarce, studies on the analogous acetophenone (B1666503) highlight the potential of various catalyst systems. For instance, ruthenium complexes with chiral diamine and phosphine (B1218219) ligands have shown significant promise in the asymmetric hydrogenation of prochiral ketones mdpi.com.

The optimization of reaction conditions, such as solvent, temperature, pressure, and catalyst loading, is crucial for maximizing both yield and enantiomeric excess (ee). The interplay between the chiral ligand, the metal center, and the substrate is a key area of investigation to fine-tune the catalyst's performance for specific substrates like pentafluoroacetophenone.

Table 1: Performance of Chiral Ru-based Catalysts in the Asymmetric Hydrogenation of Acetophenone (Analogous Substrate)

| Catalyst/Ligand System | Substrate | Product | Conversion (%) | ee (%) | Reference |

| Ru-BINAP | Acetophenone | 1-Phenylethanol (B42297) | High | >95 | okayama-u.ac.jp |

| Ru-t-Bu JOSIPHOS | Acetophenone | 1-Phenylethanol | 98 | 95 | okayama-u.ac.jp |

| Ru/(R)-P-Phos | Acetophenone | (R)-1-Phenylethanol | - | 75 | mdpi.com |

| Ru/(R)-Xyl-P-Phos | Acetophenone | (S)-1-Phenylethanol | - | 55 | mdpi.com |

Note: This data is for the analogous substrate acetophenone and serves to illustrate the potential of these catalyst systems.

Chiral ligands are the cornerstone of metal-catalyzed asymmetric hydrogenation, as they are responsible for inducing stereoselectivity. A vast array of chiral phosphine ligands has been developed and successfully applied in the asymmetric hydrogenation of ketones google.commdma.ch. Ligands such as BINAP and its derivatives, as well as P-chiral phosphines, have demonstrated high efficiency in creating a chiral environment around the metal center, leading to excellent enantioselectivity okayama-u.ac.jp.

An alternative to the reduction of ketones is the enantioselective addition of organometallic reagents to aldehydes or ketones, catalyzed by chiral β-amino alcohols tcichemicals.com. These catalysts have proven to be highly effective in promoting the addition of dialkylzinc reagents to a variety of carbonyl compounds, affording chiral secondary alcohols with high optical purity tcichemicals.com.

The mechanism involves the formation of a chiral zinc-amino alkoxide complex, which then coordinates with the carbonyl substrate, directing the nucleophilic attack of the alkyl group from one face of the carbonyl plane. The structure of the chiral β-amino alcohol, particularly the substituents on the nitrogen and the carbon bearing the hydroxyl group, significantly influences the enantioselectivity of the reaction. While specific applications to pentafluoroacetophenone are not widely reported, the success of this methodology with other aromatic aldehydes and ketones suggests its potential for the synthesis of this compound tcichemicals.comresearchgate.netgoogle.com.

Chemoenzymatic Deracemization and Kinetic Resolution

Chemoenzymatic methods combine the advantages of chemical and enzymatic catalysis to achieve high enantioselectivity. Deracemization and kinetic resolution are two powerful strategies for obtaining enantiopure this compound from its racemic mixture.

Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly employed for this purpose, catalyzing the enantioselective acylation or hydrolysis of alcohols nih.govnih.govjocpr.com. The efficiency of a kinetic resolution is determined by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values are desirable for obtaining both the product and the remaining starting material with high enantiomeric excess nih.gov.

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol (Analogous Substrate)

| Lipase (B570770) | Acyl Donor | Solvent | Conversion (%) | ee (%) of remaining alcohol | E-value | Reference |

| Novozym 435 | Vinyl acetate | n-Heptane | ~50 | >99 | >200 | jocpr.com |

| Pseudomonas fluorescens lipase | Vinyl acetate | THF | - | >90 | >200 | mdpi.com |

| Candida antarctica Lipase B | Vinyl acetate | n-Heptane | 47 | 89 | - | jocpr.com |

Note: This data is for the analogous substrate 1-phenylethanol and illustrates the potential of lipases for the kinetic resolution of this compound.

The selective bioreduction of pentafluoroacetophenone using whole-cell biocatalysts or isolated enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers a green and highly enantioselective route to this compound tudelft.nlnih.gov. The process involves screening a library of microorganisms or enzymes to identify a biocatalyst with the desired stereoselectivity (either Prelog or anti-Prelog) and activity towards the target substrate researchgate.netresearchgate.netresearchgate.net.

Once a suitable enzyme is identified, its performance can often be further improved through protein engineering techniques like site-directed mutagenesis or directed evolution google.comtudelft.nlnih.govnih.gov. By modifying the amino acid sequence of the enzyme, its substrate specificity, activity, stability, and enantioselectivity can be enhanced. For instance, mutating key residues in the active site can alter the binding of the substrate and cofactor, leading to improved or even inverted stereoselectivity google.com. This approach has been successfully used to generate tailor-made enzymes for the synthesis of a wide range of chiral alcohols for the pharmaceutical industry nih.gov. While specific data on engineering KREDs for pentafluoroacetophenone is limited, studies on other fluorinated acetophenones demonstrate the feasibility and power of this approach researchgate.netresearchgate.net.

One-Pot Chemoenzymatic Deracemisation Protocols for Secondary Alcohols

Deracemisation is an efficient strategy to convert a racemic mixture of a chiral compound into a single, pure enantiomer. One-pot chemoenzymatic deracemisation protocols for secondary alcohols, such as this compound, represent a highly effective approach. These processes typically combine a non-selective chemical oxidation step with a highly selective enzymatic reduction step within a single reaction vessel.

A common strategy involves the oxidation of a racemic alcohol to its corresponding prochiral ketone. This ketone then serves as a substrate for an alcohol dehydrogenase (ADH) enzyme, which stereoselectively reduces it to a single enantiomer of the alcohol. A key challenge in combining these steps is the potential incompatibility of the chemical oxidant with the enzyme. To overcome this, compartmentalization techniques have been developed. For instance, a polydimethylsiloxane (B3030410) (PDMS) thimble can be used to separate the chemical oxidation of a racemic alcohol to an acetophenone from the enzymatic reduction. nih.govrsc.org The hydrophobic PDMS membrane allows the intermediate ketone to pass from the chemical reaction chamber to the enzymatic one while preventing the enzyme-deactivating oxidant from doing so. nih.gov This method has been successfully applied to the deracemisation of various 1-phenylethanols, achieving high yields and excellent enantioselectivity (>99% ee). nih.govrsc.org

Another advanced protocol involves the enantioconvergent hydrolysis of racemic secondary alkyl sulfates using two stereocomplementary sulfatase enzymes in a one-pot process. nih.gov This method relies on one enzyme that acts with retention of configuration and another that acts with inversion, both showing opposite enantiopreferences, to convert both enantiomers of the starting material into a single enantiomeric product. nih.gov

Strategies for Achieving High Enantiomeric Excess (ee)

Achieving high enantiomeric excess (ee) is the primary goal in asymmetric synthesis. taylorandfrancis.com For secondary alcohols like this compound, several strategies are employed, with biocatalytic reductions being particularly prominent.

Enzymatic transformations are a cornerstone for obtaining high ee. researchgate.net Whole-cell biocatalysts, such as various strains of cyanobacteria, have been shown to asymmetrically reduce prochiral ketones, including pentafluoroacetophenone, to the corresponding chiral alcohols. acs.org The success of these methods relies on the high stereoselectivity of the ketoreductases within the microorganisms.

Dynamic kinetic resolution (DKR) is another powerful one-pot strategy. In DKR, a racemic starting material is continuously racemized while one enantiomer is selectively transformed into the product. This allows for a theoretical yield of 100% of a single enantiomer. Chemoenzymatic DKR often pairs a metal catalyst for racemization with a lipase for enantioselective acylation.

The development of high-throughput screening methods is crucial for discovering new catalysts and optimizing reaction conditions for high ee. nih.gov Fluorescence-based assays, for example, can rapidly and accurately determine the ee of chiral compounds in crude reaction mixtures, accelerating the development of efficient asymmetric transformations. nih.gov

Diastereoselective Synthesis through Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comresearchgate.net After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This strategy is widely used for the synthesis of chiral alcohols. The substrate is covalently attached to the auxiliary, which then provides a sterically defined environment, forcing a reagent to attack from a specific face, leading to a diastereoselective transformation. scielo.org.mx

Design and Application of Perfluoroaryl Sulfonimidamides as Chiral Auxiliaries

A novel class of chiral auxiliaries based on perfluoroaryl sulfonimidamides (SIAs) has been developed for asymmetric synthesis. nih.govacs.orgdiva-portal.org These SIAs can be synthesized from perfluorinated azides, which undergo light-promoted reaction with sulfinamides. nih.govacs.org

The design of these auxiliaries leverages the unique properties of sulfonimidamides, which have gained attention as bioisosteres in medicinal and agricultural chemistry. nih.govacs.orgdiva-portal.org For asymmetric synthesis, an enantiomerically pure SIA containing a free NH₂ group can be condensed with a ketone, such as pentafluoroacetophenone, to form a chiral imine. nih.govacs.org This imine then becomes the substrate for a diastereoselective addition reaction. The perfluoroaryl group on the auxiliary can influence the stereochemical course of the reaction through steric and electronic effects.

Diastereomeric Ratio Control in Grignard Additions

The effectiveness of a chiral auxiliary is demonstrated by its ability to control the diastereomeric ratio (dr) in key bond-forming reactions. Perfluoroaryl sulfonimidamide auxiliaries have been successfully used to direct the diastereoselective addition of Grignard reagents to imines. nih.govacs.org In a model system, various Grignard reagents were added to imines derived from an enantiopure SIA. nih.gov The reactions proceeded in high yields and with good to excellent diastereoselectivity.

| Entry | Grignard Reagent (R-MgBr) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1 | EtMgBr | 98 | 90:10 |

| 2 | PhMgBr | 91 | 96:4 |

| 3 | allyl-MgBr | 89 | 85:15 |

The high level of diastereocontrol (up to 96:4 dr) is attributed to the chiral environment created by the SIA auxiliary, which effectively shields one face of the imine C=N double bond, directing the incoming nucleophile to the opposite face. nih.gov Subsequent cleavage of the auxiliary from the resulting amine would yield the enantiomerically enriched product. A similar pathway starting from pentafluoroacetophenone would lead to the diastereoselective synthesis of a precursor that, upon hydrolysis of the auxiliary, yields this compound.

Chemoselective Synthetic Pathways to this compound

Chemoselectivity is a critical consideration in the synthesis of complex molecules, involving the preferential reaction of one functional group in the presence of others. The synthesis of this compound from pentafluoroacetophenone is a prime example where the selective reduction of the ketone is paramount.

Reduction of Pentafluoroacetophenone with Various Reducing Agents

The most direct route to this compound is the reduction of pentafluoroacetophenone. A variety of reducing agents and methods can accomplish this transformation, with varying degrees of efficiency and selectivity.

Photocatalytic hydrogenation using titanium dioxide (TiO₂) under UV light has been shown to be an effective method for reducing fluorinated acetophenones. researchgate.net This heterogeneous Meerwein-Ponndorf-Verley (MPV)-type reduction occurs at room temperature and avoids the use of metal hydride reagents, which can generate significant waste. researchgate.net This method converts pentafluoroacetophenone to the corresponding secondary alcohol in high yield. researchgate.net

Biocatalytic methods also offer a high degree of chemoselectivity. For example, cyanobacteria have demonstrated the ability to reduce prochiral ketones like pentafluoroacetophenone to the corresponding chiral alcohols, using intracellularly regenerated NAD(P)H as the cofactor. acs.org

| Reducing System | Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|

| Titanium Dioxide (TiO₂) | UV light, ethanolic solution, inert atmosphere | This compound | High yield conversion to the secondary alcohol via a heterogeneous MPV-type reduction. | researchgate.net |

| Cyanobacteria (e.g., Synechocystis sp.) | Whole-cell biocatalysis, with or without light | Chiral this compound | Able to asymmetrically reduce the prochiral ketone, using photosynthesis or respiration for cofactor regeneration. | acs.org |

Grignard Reactions Involving Pentafluorophenylmagnesium Bromide

An alternative and powerful method for constructing the carbon skeleton of this compound is through a Grignard reaction. This approach involves the reaction of a Grignard reagent, in this case, pentafluorophenylmagnesium bromide (C₆F₅MgBr), with acetaldehyde (B116499) (CH₃CHO). wisc.edu

The highly polarized carbon-magnesium bond in the Grignard reagent renders the pentafluorophenyl group strongly nucleophilic. This nucleophile readily attacks the electrophilic carbonyl carbon of acetaldehyde, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent hydrolysis of this intermediate in an acidic workup yields the desired product, this compound. askfilo.com

This method is highly versatile as it allows for the formation of the target molecule by connecting two smaller, readily available building blocks. The successful execution of a Grignard reaction is highly dependent on maintaining anhydrous (dry) conditions, as the Grignard reagent is a strong base and will readily react with any protic species, such as water. wisc.edu

Table 3: General Steps for Grignard Synthesis of this compound

| Step | Description |

| 1. Grignard Reagent Formation | Reaction of bromopentafluorobenzene (B106962) with magnesium metal in an anhydrous ether solvent to form pentafluorophenylmagnesium bromide. |

| 2. Nucleophilic Addition | Addition of acetaldehyde to the solution of the Grignard reagent. |

| 3. Hydrolysis | Quenching the reaction with an aqueous acid solution to protonate the alkoxide intermediate. |

| 4. Isolation and Purification | Extraction and purification of the this compound product. |

Alternative Routes: Reaction of Pentafluorostyrene with Methanol (B129727)

While less common, the synthesis of this compound derivatives can be explored through reactions involving pentafluorostyrene. The direct addition of methanol across the double bond of pentafluorostyrene to yield this compound is not a standard or well-documented transformation. Such a reaction would likely require specific catalytic conditions to achieve the desired regioselectivity and functionalization. More commonly, the reaction of styrenes with nucleophiles proceeds via different mechanisms, often leading to addition at the beta-position or polymerization. Research into the specific reaction of pentafluorostyrene with methanol to produce this compound is not widely reported, suggesting that the previously mentioned hydride reduction and Grignard reaction pathways are the more established and reliable methods.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally responsible manufacturing processes. Key areas of focus include the selection of greener solvents and the optimization of reaction conditions to improve energy efficiency.

Solvent Selection for Environmentally Benign Processes

For the synthesis of fluorinated aromatic compounds, including this compound, a shift towards more environmentally benign solvents is encouraged. Green solvent selection guides categorize solvents based on their safety, health, and environmental profiles. jk-sci.comrsc.org

Table 4: Examples of Green Solvents and Their Potential Application

| Green Solvent | Properties | Potential Application in Synthesis |

| Ethanol (B145695) | Biodegradable, low toxicity, derived from renewable resources. jk-sci.com | Solvent for NaBH₄ reductions. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, higher boiling point than THF, less prone to peroxide formation. whiterose.ac.uk | Potential replacement for THF in LiAlH₄ reductions and Grignard reactions. |

| Cyclopentyl methyl ether (CPME) | High boiling point, low peroxide formation, hydrophobic. | A greener alternative to traditional ether solvents in Grignard reactions. |

| Water | Non-toxic, non-flammable, abundant. whiterose.ac.uk | While not suitable for water-sensitive reagents like LiAlH₄ and Grignard reagents, it can be used in certain catalytic reactions or as a solvent for workup procedures. |

The ideal green solvent for a specific step in the synthesis of this compound would depend on the reaction requirements, such as the polarity needed to dissolve reactants and the compatibility with the reagents used.

Energy Efficiency and Reaction Optimization

Improving the energy efficiency of a chemical synthesis is a cornerstone of green chemistry. This can be achieved through various optimization strategies aimed at reducing energy consumption and minimizing waste. nih.gov

For the synthesis of this compound, several approaches can be considered to enhance energy efficiency:

Catalysis: Employing catalysts can lower the activation energy of a reaction, allowing it to proceed at a lower temperature and reducing the energy input required for heating.

Process Intensification: Techniques such as flow chemistry can offer better heat and mass transfer, leading to faster reaction times and improved control over reaction parameters, which can translate to energy savings.

Reaction Parameter Optimization: A systematic study of reaction parameters such as temperature, pressure, and reaction time can identify the most energy-efficient conditions that still provide a high yield and purity of the desired product.

Solvent Choice: The choice of solvent can also impact energy consumption. Solvents with lower boiling points may require less energy for removal during purification, but this needs to be balanced with the energy required to maintain low temperatures for certain reactions.

By focusing on these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint and contributing to a safer and more efficient chemical industry.

Atom Economy and Waste Minimization in Synthetic Protocols

The concept of atom economy, a cornerstone of green chemistry, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. In practice, achieving high atom economy requires careful selection of reaction types and conditions. For the synthesis of this compound from pentafluoroacetophenone, addition reactions such as hydrogenation and hydrosilylation are inherently more atom-economical than substitution or elimination reactions.

Biocatalytic Reduction: A Green Approach

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offers a highly selective and environmentally benign route to this compound. These enzymatic reductions of pentafluoroacetophenone typically occur in aqueous media under mild temperature and pH conditions, significantly reducing the need for volatile organic solvents.

Table 1: Comparison of Co-Substrates in Biocatalytic Reduction

| Co-substrate | Co-factor Regeneration Byproduct | Atom Economy (Core Reaction) | Key Waste Considerations |

| Isopropanol | Acetone | High | Volatile organic byproduct, potential for solvent waste during extraction. |

| Glucose | Gluconic acid | High | Aqueous waste stream containing organic acid, biomass disposal. |

Catalytic Asymmetric Transfer Hydrogenation: Efficiency in Homogeneous Catalysis

Asymmetric transfer hydrogenation (ATH) using transition metal catalysts, particularly ruthenium complexes with chiral ligands, is a powerful method for the enantioselective synthesis of this compound. The hydrogen source is typically an easily handled and less hazardous molecule like formic acid or isopropanol.

The atom economy of ATH is generally high. When formic acid is used as the hydrogen donor, the main byproduct is carbon dioxide, a relatively benign and easily removed gas. With isopropanol, the byproduct is acetone. The primary sources of waste in these protocols are the organic solvents used for the reaction and subsequent purification steps (e.g., column chromatography). Minimizing solvent usage, employing greener solvents, and developing efficient catalyst recycling strategies are key to improving the environmental footprint of this methodology. The low catalyst loadings typically required for these highly active systems contribute positively to waste reduction.

Table 2: Analysis of a Representative Asymmetric Transfer Hydrogenation Protocol

| Parameter | Details | Impact on Waste Minimization |

| Catalyst | [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN | Low catalyst loading minimizes metal waste. |

| Hydrogen Donor | Formic acid/triethylamine azeotrope | Byproduct is CO₂, reducing liquid waste. Triethylamine needs to be recycled. |

| Solvent | Dichloromethane | Halogenated solvent, significant contributor to waste. Replacement with greener alternatives is desirable. |

| Work-up | Aqueous wash, extraction | Generates aqueous and organic waste streams. |

| Purification | Column chromatography | Major source of solvent and solid (silica gel) waste. |

Hydrosilylation: An Atom-Economical Addition

Hydrosilylation of pentafluoroacetophenone with a silane, such as diphenylsilane, followed by hydrolysis of the resulting silyl (B83357) ether, is another atom-economical route to this compound. This method, often catalyzed by rhodium or other transition metal complexes, involves the net addition of a Si-H bond across the carbonyl group.

Table 3: Waste Minimization Strategies in Hydrosilylation

| Strategy | Description | Potential Benefits |

| Catalyst Selection | Use of highly active and recyclable catalysts. | Reduces metal contamination in the product and waste streams. |

| Solvent Choice | Employing green solvents or solvent-free conditions where possible. | Minimizes volatile organic compound (VOC) emissions and solvent waste. |

| Silane Reagent | Selection of silanes that lead to easily recyclable or benign byproducts. | Reduces the overall E-factor of the process. |

| Work-up and Purification | Optimization to reduce the use of chromatography and extraction solvents. | Significantly lowers the Process Mass Intensity (PMI). |

Mechanistic Investigations of Reactions Involving 1 Pentafluorophenyl Ethanol

Reaction Pathways and Intermediates

The derivatization of 1-(pentafluorophenyl)ethanol (B1359850) typically involves reactions of its hydroxyl group, such as esterification or etherification. The mechanisms of these reactions are heavily influenced by the electronic properties of the pentafluorophenyl group.

In esterification reactions , for example, with a carboxylic acid, the reaction is typically acid-catalyzed. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, making it more electrophilic. The hydroxyl oxygen of this compound then acts as a nucleophile, attacking the activated carbonyl carbon. A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the ester. The strong electron-withdrawing nature of the pentafluorophenyl ring enhances the nucleophilicity of the hydroxyl oxygen, potentially influencing the reaction rate compared to non-fluorinated analogs.

Another common derivatization is the conversion of the alcohol to an alkyl halide, often as a precursor for other reactions. This can be achieved with reagents like thionyl chloride (SOCl₂) or hydrohalic acids (HBr, HI). With SOCl₂, the mechanism can proceed via an SNi (internal nucleophilic substitution), SN1, or SN2 pathway depending on the conditions. Given the benzylic position, which could stabilize a carbocation, an SN1 pathway is plausible; however, the powerful electron-withdrawing effect of the C₆F₅ group significantly destabilizes any positive charge development on the benzylic carbon, making a pure SN1 mechanism less favorable. Therefore, an SN2 or SNi mechanism is more likely.

Boron trifluoride (BF₃) mediated reactions are also utilized for derivatization, particularly in forming ethers or esters. For instance, BF₃ can act as a Lewis acid to activate the hydroxyl group, facilitating its conversion into a better leaving group for subsequent nucleophilic attack. nih.gov

Oxidation: The oxidation of this compound, a secondary benzylic alcohol, yields the corresponding ketone, 2,3,4,5,6-pentafluoroacetophenone. The mechanism of benzylic oxidation depends on the oxidant used. masterorganicchemistry.com With strong oxidants like potassium permanganate (KMnO₄) or chromic acid, the reaction likely proceeds through the formation of a chromate or manganate ester intermediate. The rate-determining step is often the cleavage of the benzylic C-H bond. masterorganicchemistry.com The first step is believed to be the homolytic cleavage of the C-H bond to form a benzylic radical, which is stabilized by the aromatic ring. masterorganicchemistry.com

Recent studies have also explored electrochemical oxidation as a green alternative. rsc.org In these systems, the alcohol is oxidized at an anode. The mechanism can involve direct electron transfer from the alcohol or, more commonly, reaction with electrochemically generated oxidizing species on the catalyst surface. The electronic effects of substituents on the aromatic ring are critical in these processes. rsc.org

Reduction: The reduction of the hydroxyl group in this compound to form pentafluoroethylbenzene is a challenging transformation. A common method for reducing benzylic alcohols involves a two-step process using hydriodic acid (HI). nih.gov

Nucleophilic Substitution: The hydroxyl group is first protonated by the acid to form a good leaving group (water). The iodide ion (I⁻) then acts as a nucleophile, displacing the water molecule in an SN1 or SN2 reaction to form 1-iodo-1-(pentafluorophenyl)ethane. Due to the destabilizing effect of the C₆F₅ group on a potential carbocation, an SN2 pathway is favored. nih.gov

Redox Comproportionation: The resulting alkyl iodide is then reduced by another molecule of HI to the alkane. This step may involve radical intermediates. nih.gov

Alternatively, pentafluorophenyl esters, derived from carboxylic acids, have been identified as highly reactive precursors for generating ketyl radicals using samarium(II) iodide (SmI₂). organic-chemistry.org This intermediate can then be protonated to form the corresponding alcohol, demonstrating a reduction pathway for related carbonyl compounds that could be conceptually reversed for the alcohol. organic-chemistry.org

Ethers derived from this compound, such as 1-(alkoxy)-1-(pentafluorophenyl)ethane, can undergo cleavage under strongly acidic conditions, typically with HBr or HI. libretexts.orgmasterorganicchemistry.com The general mechanism begins with the protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.com The subsequent cleavage of a C-O bond can occur via an SN1 or SN2 mechanism.

SN1 Pathway: This pathway involves the formation of a carbocation intermediate after the departure of the alcohol leaving group. For an ether of this compound, this would require the formation of a secondary, benzylic carbocation. While benzylic carbocations are generally stabilized by resonance, the intense electron-withdrawing effect of the five fluorine atoms on the phenyl ring would severely destabilize this intermediate.

SN2 Pathway: This pathway involves a backside attack by a nucleophile (e.g., I⁻ or Br⁻) on one of the α-carbons. The nucleophile would attack the less sterically hindered carbon. Given the destabilization of the benzylic carbocation, the cleavage of fluorinated ethers of this type is more likely to proceed via an SN2 mechanism at the benzylic carbon. libretexts.org

The chemistry of perfluoro ethers often involves radical pathways or reactions with strong Lewis acids for cleavage. acs.org While the ethers of this compound are not perfluorinated, the principles of C-F and C-O bond strength modulation by fluorine substitution are relevant. Rearrangements, such as the Beckmann fragmentation, have been studied in the context of synthesizing fluoroethers, involving C-C bond cleavage driven by specific functional group arrangements. researchgate.net

Activation of the O-H bond is the initial step in many reactions of this compound. Fluorinated alcohols, in general, exhibit unique properties in activating other molecules, which sheds light on their own O-H activation.

Hydrogen Bonding: Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are known to form strong hydrogen-bond networks. researchgate.netacs.org These networks can dramatically accelerate reactions, such as the epoxidation of olefins with hydrogen peroxide, by activating the H₂O₂ molecule. researchgate.netacs.orgepa.gov By analogy, the O-H bond of this compound is highly polarized due to the electron-withdrawing C₆F₅ group, making it a strong hydrogen-bond donor. This enhances its ability to activate other reagents and influences its own reactivity. Theoretical DFT simulations have shown that such hydrogen-bonding networks lower the activation barriers for reactions. acs.org

Proton-Coupled Electron Transfer (PCET): The homolytic cleavage of strong alcohol O-H bonds to generate alkoxy radicals is a significant challenge. PCET has emerged as a powerful mechanism to achieve this under mild conditions. princeton.edu This process involves the concerted transfer of a proton and an electron. For an alcohol like this compound, a combination of a photo-oxidant and a Brønsted base could facilitate the homolysis of the O-H bond. The high acidity of the hydroxyl proton, induced by the C₆F₅ group, would make the proton transfer step more favorable. princeton.edu

Theoretical and spectroscopic studies on similar molecules, such as 1-aryl-1-ethanols, have been used to probe the specific intermolecular interactions (e.g., O-H···π, C-H···F) that govern molecular recognition and complex formation in the gas phase. researchgate.net These studies highlight how fluorine substitution affects the electronic environment and the nature of non-covalent interactions, which are fundamental to understanding O-H activation in condensed phases. researchgate.net

Role of Fluorine Substituents in Reaction Mechanism and Selectivity

The pentafluorophenyl (C₆F₅) group is one of the most powerful electron-withdrawing groups in organic chemistry. This property profoundly influences the reactivity, stability of intermediates, and selectivity of reactions involving this compound.

Impact on Reaction Mechanisms:

Acidity: The C₆F₅ group significantly increases the acidity of the hydroxyl proton compared to phenol or benzyl alcohol. This makes deprotonation easier and enhances the alcohol's ability to act as a hydrogen-bond donor.

Nucleophilicity/Electrophilicity: The electron-withdrawing effect decreases the electron density on the hydroxyl oxygen, making it a weaker nucleophile than the oxygen in non-fluorinated benzyl alcohol. Conversely, it increases the electrophilicity of the adjacent benzylic carbon.

Intermediate Stability: The group strongly destabilizes any developing positive charge on the adjacent benzylic carbon. Consequently, reaction mechanisms that proceed through carbocation intermediates (SN1, E1) are highly disfavored. Mechanisms that avoid positive charge buildup on carbon, such as SN2 or those involving radical or anionic intermediates, are more likely. For example, in the electrochemical synthesis of pentafluorophenyl esters, the C₆F₅ group activates the C-F bonds toward nucleophilic aromatic substitution (SNAr) by stabilizing the negative charge in the intermediate Meisenheimer complex. rsc.org

Reaction Selectivity: In competitive reactions, the electronic nature of the C₆F₅ group can direct the outcome. For instance, in reactions involving both the aromatic ring and the side chain, the deactivated ring is resistant to electrophilic attack, while the side chain's reactivity is governed by the effects described above. Studies on fluorinated phenylcyclopropylamines have shown that electron-withdrawing groups increase the potency for inhibition of monoamine oxidase A, demonstrating a clear electronic effect on biochemical interactions. nih.gov

The following table summarizes the expected influence of the pentafluorophenyl group on various reaction parameters compared to a standard phenyl group.

| Parameter | Phenyl Group (in Benzyl Alcohol) | Pentafluorophenyl Group (in this compound) | Mechanistic Consequence |

|---|---|---|---|

| O-H Acidity | Lower | Significantly Higher | Easier deprotonation; stronger H-bond donor. |

| Benzylic C-H Bond | Weaker | Stronger (less prone to heterolytic cleavage to C+) | Favors radical or concerted C-H cleavage over hydride abstraction. |

| Stability of Benzylic Carbocation | Stabilized by resonance | Strongly destabilized by induction | SN1/E1 pathways are highly disfavored. |

| Stability of Benzylic Anion/Radical | Stabilized by resonance | Stabilized by induction and resonance | Pathways involving anionic or radical intermediates are more plausible. |

| Nucleophilicity of Oxygen | Higher | Lower | Slower reaction rates in nucleophilic attacks by the oxygen atom. |

Influence on Reaction Kinetics and Thermodynamics

The presence of the five fluorine atoms on the phenyl ring of this compound has a profound effect on the rates and equilibrium positions of reactions in which it participates. The inductive electron-withdrawing effect of the fluorine atoms acidifies the hydroxyl proton, making it a better leaving group in reactions such as esterification.

While specific kinetic and thermodynamic data for reactions directly involving this compound are not extensively available in the public domain, general principles of physical organic chemistry allow for well-founded predictions. For instance, in an esterification reaction with an acid, the increased electrophilicity of the carbonyl carbon of the acid and the enhanced leaving group ability of the hydroxyl group of the fluorinated alcohol would be expected to increase the reaction rate compared to its non-fluorinated analog, ethanol (B145695).

Consider the generalized esterification reaction:

R-COOH + C6F5CH(OH)CH3 ⇌ R-COOCH(CH3)C6F5 + H2O

The equilibrium of this reaction would likely be shifted towards the products due to the stabilization of the resulting ester by the electron-withdrawing pentafluorophenyl group.

To illustrate the impact of reaction conditions on similar systems, the following table presents kinetic data for the esterification of acetic acid with ethanol, a non-fluorinated counterpart.

Table 1: Kinetic Data for the Esterification of Acetic Acid with Ethanol

| Temperature (°C) | Molar Ratio (Ethanol:Acetic Acid) | Rate Constant (k) | Conversion (%) |

| 50 | 10:1 | 0.0012 | 70.9 |

| 60 | 10:1 | 0.0017 | 80.0 |

| 50 | 30:1 | 0.0049 | 50.0 |

| 60 | 30:1 | 0.0062 | 59.5 |

This table is interactive. Users can sort columns to observe trends in the data.

Regioselectivity and Stereoselectivity Modulation by Fluorination

The high degree of fluorination in this compound plays a crucial role in directing the outcome of reactions, particularly in terms of which constitutional isomer (regioselectivity) or stereoisomer is preferentially formed.

Regioselectivity:

A key reaction where the pentafluorophenyl group exerts strong regiochemical control is nucleophilic aromatic substitution (SNAr). The electron-withdrawing fluorine atoms activate the aromatic ring towards attack by nucleophiles. Research has consistently shown that in SNAr reactions on pentafluorophenyl compounds, substitution occurs predominantly at the para position (the fluorine atom opposite to the ethyl alcohol group). nih.govresearchgate.netmdpi.com This preference is attributed to the ability of the substituents at the 1-position to stabilize the negative charge that develops in the intermediate Meisenheimer complex, with the para position being the most electronically favored for attack.

For example, in the reaction of a 5-(pentafluorophenyl)-dipyrrane with amines or alcohols, the nucleophilic replacement of a fluorine atom occurs specifically at the para position. nih.gov This high regioselectivity is a valuable tool in the synthesis of specifically functionalized aromatic compounds.

Stereoselectivity:

As this compound is a chiral molecule, its reactions can exhibit stereoselectivity, leading to the preferential formation of one enantiomer or diastereomer over another. The fluorinated aromatic ring can influence the stereochemical course of a reaction through steric and electronic effects.

While specific studies detailing the stereoselectivity of reactions of this compound are limited, its use in enantioselective synthesis highlights the importance of its stereochemistry. For instance, chiral catalysts have been employed in the asymmetric synthesis of enantiopure forms of similar fluorinated phenyl ethanols. researcher.life The enantioselective reduction of a precursor ketone, for example, can yield (S)-(-)-1-(4-fluorophenyl)ethanol with high enantiomeric excess. researcher.life This demonstrates that the stereocenter bearing the hydroxyl group can be established with high fidelity, a critical aspect in the synthesis of chiral drugs and other biologically active molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms. For 1-(Pentafluorophenyl)ethanol (B1359850), ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of this compound and assessing its purity. The spectra are characterized by distinct signals corresponding to each unique hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show three main signals: a quartet for the methine proton (-CH), a doublet for the methyl protons (-CH₃), and a singlet or broad singlet for the hydroxyl proton (-OH). The splitting patterns arise from spin-spin coupling between adjacent, non-equivalent protons. The integration of these signals confirms the ratio of protons in the molecule.

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows distinct singlets for each carbon atom in a unique electronic environment. The highly electronegative fluorine atoms significantly influence the chemical shifts of the aromatic carbons, causing them to appear at different frequencies. The carbon attached to the hydroxyl group is also shifted downfield due to the oxygen's electronegativity. The presence of impurities would be indicated by additional, unassignable peaks in both ¹H and ¹³C spectra.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ | 1.5 - 1.7 | Doublet (d) | ~6-7 |

| -OH | 2.0 - 4.0 (variable) | Singlet (s), broad | N/A |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~20 |

| -CH(OH) | 60 - 65 |

| C1 (ipso-C) | 115 - 125 (complex coupling with F) |

| C2, C6 (ortho-C) | 136 - 140 (complex coupling with F) |

| C3, C5 (meta-C) | 140 - 144 (complex coupling with F) |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on solvent and experimental conditions.

In addition to ¹H and ¹³C NMR, ¹⁹F NMR is a powerful tool for characterizing this molecule. wikipedia.orgorgchemboulder.com The spectrum would show three distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring, with characteristic chemical shifts and coupling constants (JFF). wikipedia.org

This compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), provides a powerful method for determining the enantiomeric excess (% ee) of a sample.

The principle involves the addition of a chiral solvating agent to the NMR sample. The CSA forms transient, diastereomeric complexes with each enantiomer of the analyte. These diastereomeric complexes are energetically different and exist in distinct chemical environments. As a result, corresponding protons (or other nuclei) in the two enantiomers, which are chemically equivalent (isochronous) in an achiral environment, become non-equivalent (diastereotopic) and resonate at slightly different frequencies in the NMR spectrum.

The difference in chemical shift (Δδ) between the signals of the two enantiomers allows for their individual integration. The enantiomeric excess can then be calculated from the ratio of the integrals of these separated signals. Common CSAs include chiral alcohols, such as Pirkle's alcohol, or chiral acids. smolecule.com

For this compound, the methine (-CH) or methyl (-CH₃) proton signals are often monitored for separation upon addition of a suitable CSA. The choice of solvent is crucial, as it can influence the strength of the interaction between the analyte and the CSA.

Dynamic NMR (DNMR) spectroscopy is a technique used to study chemical processes that occur on a timescale comparable to the NMR experiment. This allows for the determination of kinetic and thermodynamic parameters of dynamic processes such as conformational changes, bond rotations, or chemical exchange.

While specific DNMR studies on this compound are not widely reported, the technique could provide valuable mechanistic insights. For instance, variable-temperature (VT) NMR studies could be employed to investigate the rotational barrier around the C-C single bond connecting the chiral center to the pentafluorophenyl ring. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different rotational isomers (rotamers). As the temperature is increased, the rate of rotation increases, leading to broadening of the signals and their eventual coalescence into a single, averaged signal. By analyzing the line shapes of the signals at different temperatures, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing insight into the steric and electronic interactions between the ethanol (B145695) substituent and the bulky, electron-withdrawing aromatic ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. ucla.edu The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

The most prominent feature is a strong, broad absorption band in the region of 3550-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. orgchemboulder.com The broadness of this peak is due to intermolecular hydrogen bonding. Another key absorption is the C-O stretching vibration, which appears as a strong band in the 1260-1050 cm⁻¹ region. orgchemboulder.comvscht.cz The presence of the aromatic ring is confirmed by C=C stretching absorptions in the 1650-1450 cm⁻¹ region. Furthermore, strong absorptions associated with C-F stretching vibrations are expected in the 1350-1100 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3550 - 3200 | Strong, Broad |

| C-H Stretch | sp³ C-H (methyl, methine) | 2990 - 2850 | Medium |

| C=C Stretch | Aromatic Ring | 1650, 1520, 1470 | Medium to Strong |

| C-O Stretch | Secondary Alcohol | 1260 - 1050 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For this compound, the UV-Vis spectrum is dominated by absorptions arising from the pentafluorophenyl aromatic system.

Aromatic compounds typically exhibit strong absorptions due to π → π* transitions. The pentafluorophenyl ring in this compound is expected to show characteristic absorption bands in the ultraviolet region. These typically include a strong absorption band around 200-220 nm and a weaker, fine-structured band around 260-270 nm, which are characteristic of the benzene (B151609) chromophore. The substitution of hydrogen with highly electronegative fluorine atoms can cause a slight shift in the position (λmax) and intensity (molar absorptivity, ε) of these bands compared to non-fluorinated benzene derivatives. rsc.org The absence of significant absorption in the visible region (400-800 nm) accounts for the compound's typically colorless or pale yellow appearance.

Table 4: Expected UV-Vis Absorption Data for this compound in Ethanol

| Transition | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Pentafluorophenyl Ring | ~210 |

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is an indispensable analytical technique for the characterization of this compound, providing critical information on its molecular weight, elemental composition, purity, and quantity. When coupled with chromatographic separation techniques, its analytical power is significantly enhanced.

High-Resolution Mass Spectrometry (HRMS) is a definitive method for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, the molecular formula is C₈H₅F₅O. HRMS can distinguish the exact mass of this molecule from others that may have the same nominal mass.

The theoretical exact mass of this compound is calculated to be 212.02605559 Da. lookchem.com An HRMS instrument measures the m/z value to several decimal places, and a result that matches this theoretical value within a narrow tolerance (typically < 5 ppm) provides unambiguous confirmation of the molecular formula, C₈H₅F₅O. This level of precision is crucial for distinguishing the target compound from potential isomers or isobaric impurities.

Table 1: Molecular Formula Confirmation of this compound by HRMS

| Parameter | Value |

| Molecular Formula | C₈H₅F₅O |

| Theoretical Exact Mass | 212.02605559 Da lookchem.com |

| Nominal Mass | 212 Da |

| Required Mass Accuracy | < 5 ppm |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust hyphenated technique used for separating volatile compounds and identifying them based on their mass spectra and retention times. It is highly effective for assessing the purity of this compound and performing quantitative analysis. nih.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (an inert carrier gas like helium) and the stationary phase coating the column walls. Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, and the resulting fragments are detected.

For quantitative analysis, a calibration curve is typically generated by analyzing a series of standards of known concentrations. ttb.gov The response (peak area) of the target analyte is plotted against its concentration. The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. ttb.gov The use of an internal standard, a compound added in a constant amount to all samples and standards, can improve the accuracy and precision of the quantification. researchgate.net

Table 2: Example GC-MS Parameters for Analysis of this compound

| Parameter | Condition |

| Gas Chromatograph | |

| Column | Rtx-5MS (30 m x 0.25 mm x 0.5 µm film) nih.gov |

| Carrier Gas | Helium at 1 mL/min (constant flow) nih.gov |

| Inlet Temperature | 280 °C nih.gov |

| Injection Mode | Splitless nih.gov |

| Oven Program | Initial 60°C, ramp at 8°C/min to 280°C, hold for 10 min nih.gov |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 250 °C nih.gov |

| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |

While this compound can be analyzed directly by GC-MS, derivatization is a chemical modification strategy often employed to improve the analytical characteristics of hydroxyl-containing compounds. nih.gov The primary goals of derivatization in this context are to increase volatility, improve chromatographic peak shape, and enhance ionization efficiency, leading to lower detection limits. mdpi.com

For alcohols, a common strategy is the acylation of the hydroxyl group. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or pentafluorobenzoyl chloride (PFBoylCl) are particularly effective. nih.govnih.gov These reagents react with the alcohol functional group to form a corresponding ester. This modification can significantly enhance detectability, especially in sensitive techniques like Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry (GC/ECNICI-MS). researchgate.net The resulting pentafluorinated derivatives are highly electronegative, making them ideal for ECNICI, which can provide sub-picogram detection limits.

The derivatization reaction typically involves heating the analyte with the reagent, sometimes in the presence of a catalyst. researchgate.net Optimal reaction conditions, such as temperature and time, must be established to ensure complete derivatization without degradation. researchgate.net For instance, a common condition for PFBoyl-derivatization is heating at 60 °C for 45 minutes. nih.govresearchgate.net

Table 3: Derivatization Strategies for Alcohols for MS Analysis

| Derivatizing Agent | Target Functional Group | Resulting Derivative | Key Advantages |

| Pentafluoropropionic Anhydride (PFPA) nih.gov | Hydroxyl (-OH) | Pentafluoropropionyl ester | Increases volatility; enhances sensitivity in ECNICI-MS. |

| Pentafluorobenzoyl Chloride (PFBoylCl) nih.gov | Hydroxyl (-OH) | Pentafluorobenzoyl ester | Improves thermal stability and chromatographic behavior; excellent for ECNICI-MS. nih.gov |

| Silylation Reagents (e.g., BSTFA) | Hydroxyl (-OH) | Silyl (B83357) ether | Increases volatility; commonly used for standard EI-MS analysis. nih.gov |

Advanced Spectroscopic Methodologies

A comprehensive structural elucidation and characterization of this compound relies on the integration of data from multiple advanced spectroscopic techniques. Each method provides unique and complementary information about the molecule's structure, bonding, and electronic properties.

Beyond mass spectrometry, a suite of spectroscopic techniques is employed to provide a complete picture of a chemical compound. mdpi.com These methods are essential for confirming the structure, identifying functional groups, and understanding the electronic environment of the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, it would show signals for the methyl (CH₃), methine (CH), and hydroxyl (OH) protons. ¹³C NMR identifies the different carbon environments, including those in the aromatic ring. ¹⁹F NMR is particularly valuable for fluorinated compounds, providing distinct signals for each of the five fluorine atoms on the phenyl ring, confirming their presence and chemical environment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the alcohol group, C-H stretches of the alkyl part, C-C stretching within the aromatic ring, and strong C-F stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The pentafluorophenyl ring is a chromophore that absorbs UV light. The UV-Vis spectrum can be used to study the electronic structure and can be sensitive to the solvent environment.

Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman provides information on molecular vibrations. It is particularly useful for identifying vibrations of the C-F bonds and the skeletal structure of the aromatic ring.

Table 4: Application of Advanced Spectroscopic Techniques for this compound

| Technique | Information Obtained |

| NMR (¹H, ¹³C, ¹⁹F) | Detailed structural connectivity, chemical environment of atoms. |

| FT-IR | Identification of functional groups (e.g., -OH, C-F). |

| UV-Vis | Electronic structure and transitions of the aromatic chromophore. |

| Raman | Molecular vibrations, complementary to IR, especially for C-F bonds. |

The physical and chemical properties of a molecule can be significantly influenced by its interactions with the surrounding solvent. Spectroscopic techniques are powerful tools for probing these solute-solvent interactions at a molecular level. rsc.org

The electronic absorption spectrum of a compound can change based on the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.com By measuring the UV-Vis spectrum of this compound in a range of solvents with varying polarities, one can study how the solvent environment affects its electronic ground and excited states. Shifts in the absorption maxima (λₘₐₓ) can be correlated with solvent parameters to understand the nature of the interactions, such as dipole-dipole forces and hydrogen bonding. mdpi.com The hydroxyl group and the highly polar pentafluorophenyl ring of the molecule are expected to engage in significant interactions with protic and polar aprotic solvents.

Furthermore, NMR spectroscopy can also reveal details about solute-solvent interactions. The chemical shifts of the hydroxyl proton, in particular, are often highly sensitive to hydrogen bonding with solvent molecules. Changes in the chemical shifts of the molecule's protons, carbons, or fluorine atoms upon changing the solvent can provide insight into the specific sites of interaction.

Computational Chemistry and Theoretical Studies of 1 Pentafluorophenyl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation. researchgate.net These methods can be broadly categorized into Density Functional Theory (DFT) and Ab Initio methods, which are instrumental in exploring the molecule's geometry, electronic environment, and potential energy landscapes.

Density Functional Theory (DFT) for Molecular Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dntb.gov.ua It is widely applied to determine the optimized molecular structure and geometric parameters of molecules like 1-(pentafluorophenyl)ethanol (B1359850). nih.gov The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, simplifying the complexity of the many-electron wavefunction. rsc.org

For this compound, a DFT calculation would begin with an initial guess of the molecular geometry. The calculation then iteratively solves the Kohn-Sham equations to find the electron density that minimizes the total energy of the system. nih.gov This process, known as geometry optimization, results in the most stable, lowest-energy structure of the molecule.

The primary outputs of such a study would include:

Optimized Cartesian Coordinates: The precise x, y, and z coordinates of each atom in the molecule.

Bond Lengths: The equilibrium distances between bonded atoms (e.g., C-C, C-O, C-H, C-F).

Bond Angles: The angles formed by three connected atoms (e.g., C-C-O, F-C-C).

Dihedral Angles: The torsional angles that define the 3D arrangement of the atoms and the orientation of the hydroxyl and pentafluorophenyl groups relative to each other.

These parameters are crucial for understanding the molecule's fundamental structure and can be used as a basis for further calculations, such as vibrational frequency analysis or reactivity studies.

Table 1: Illustrative Data from a DFT Geometry Optimization for this compound (Note: The following data are hypothetical examples of what a DFT calculation would yield, as specific literature values are not available.)

| Parameter | Atoms Involved | Calculated Value |

| Bond Length | C(phenyl)-C(ethyl) | e.g., 1.52 Å |

| Bond Length | C(ethyl)-O | e.g., 1.43 Å |

| Bond Length | O-H | e.g., 0.96 Å |

| Bond Angle | C(phenyl)-C(ethyl)-O | e.g., 109.5° |

| Dihedral Angle | H-O-C(ethyl)-C(phenyl) | e.g., 60.0° |

Ab Initio Methods for Electronic Structure and Reactivity Prediction

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. rsc.org These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques (e.g., Møller-Plesset perturbation theory, Coupled Cluster), provide a rigorous approach to studying the electronic structure and predicting the reactivity of molecules. researchgate.netrsc.org

When applied to this compound, ab initio calculations would provide detailed insights into its electronic properties:

Molecular Orbitals: These calculations map the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are key indicators of chemical reactivity. The LUMO on the electron-deficient pentafluorophenyl ring would likely be a primary site for nucleophilic attack, while the HOMO, potentially located on the oxygen atom, would indicate sites for electrophilic attack.

Electron Density Distribution: This reveals how electrons are distributed across the molecule, highlighting regions of high and low electron density. The strong electron-withdrawing nature of the five fluorine atoms would significantly polarize the molecule.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution and is used to predict how the molecule interacts with other charged or polar species. For this compound, this would show negative potential around the oxygen and fluorine atoms and positive potential around the hydroxyl hydrogen.

Reactivity Descriptors: Parameters like ionization potential, electron affinity, and chemical hardness can be calculated to quantitatively predict the molecule's reactivity.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov For this compound, the key rotational freedom is around the single bond connecting the chiral carbon of the ethanol (B145695) group to the pentafluorophenyl ring.

Theoretical methods are used to map the potential energy surface as a function of this rotation. By systematically rotating the dihedral angle between the hydroxyl group and the phenyl ring and calculating the energy at each step, an energy landscape can be constructed. This landscape reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them.

The analysis would identify:

Global Minimum Conformation: The most stable, lowest-energy arrangement of the molecule.

Local Minima Conformations: Other stable, but slightly higher-energy, conformers.

Rotational Barriers: The energy required to rotate from one stable conformation to another.

This information is critical for understanding the molecule's flexibility and how its shape influences its interactions with other molecules, such as enzymes or catalysts. The relative populations of different conformers at a given temperature can also be predicted from their calculated energy differences.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. Unlike quantum calculations that often focus on static structures, MD simulations offer a dynamic picture of molecular behavior, which is essential for understanding complex processes like reaction mechanisms and interactions in solution.

Simulations of Reaction Mechanisms and Intermediates

MD simulations can be used to explore the pathways of chemical reactions, providing insights into the formation of transition states and reaction intermediates. psu.edu For this compound, this could involve simulating its behavior under specific reaction conditions, such as in the presence of an oxidizing agent or a catalyst.

By applying force fields (in classical MD) or on-the-fly quantum calculations (in ab initio MD), the simulation tracks the trajectories of all atoms. This allows researchers to: